2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 5 positions, respectively, on the imidazo[4,5-b]pyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications, such as antimicrobial and anticancer agents.
Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
It’s known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Some imidazo[4,5-b]pyridine derivatives have shown moderate selectivity against certain cell lines .
Zukünftige Richtungen
The future directions for “2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine” and its derivatives could involve further exploration of their therapeutic potential, given their ability to influence many cellular pathways . Additionally, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts could be explored .
Biochemische Analyse
Cellular Effects
Related imidazo[4,5-b]pyridine derivatives have been shown to have antimicrobial features , suggesting that 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate halogenated reagents. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further halogenated to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions under controlled conditions. The use of phase transfer catalysis (PTC) and solid-liquid reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts are often employed in Suzuki and Buchwald-Hartwig couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar in structure but lacks the chlorine atom.
5-bromo-2-chloro-6-fluoro-3H-imidazo[4,5-b]pyridine: Contains an additional fluorine atom, which can alter its chemical and biological properties.
Uniqueness
2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine involves the reaction of 2-amino-5-chloropyridine with 1,2-dibromoethane in the presence of a base to form the intermediate 2-bromo-5-chloro-3-(2-bromoethyl)pyridine. This intermediate is then reacted with imidazole in the presence of a catalyst to yield the final product.", "Starting Materials": ["2-amino-5-chloropyridine", "1,2-dibromoethane", "imidazole", "base", "catalyst"], "Reaction": ["Step 1: 2-amino-5-chloropyridine is reacted with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form 2-bromo-5-chloro-3-(2-bromoethyl)pyridine.", "Step 2: The intermediate 2-bromo-5-chloro-3-(2-bromoethyl)pyridine is then reacted with imidazole in the presence of a catalyst, such as palladium on carbon, in an aprotic solvent, such as DMF, at elevated temperature to yield 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine."] } | |
CAS-Nummer |
1401687-54-4 |
Molekularformel |
C6H3BrClN3 |
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
2-bromo-5-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11) |
InChI-Schlüssel |
UJKRDFYTCSXHEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1NC(=N2)Br)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.